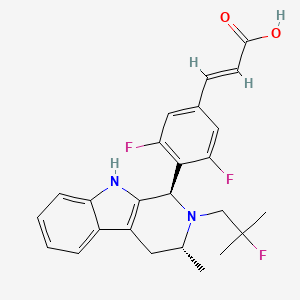AZD9496

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Selective Estrogen Receptor Degrader AZD9496 is an orally available selective estrogen receptor degrader (SERD), with potential antineoplastic activity. Upon administration, SERD AZD9496 binds to the estrogen receptor (ER) and induces a conformational change that results in the degradation of the receptor. This prevents ER-mediated signaling and inhibits the growth and survival of ER-expressing cancer cells.
Mechanism of action:
AZD9496 belongs to a class of drugs called Selective Estrogen Receptor Downregulators (SERDs). Unlike traditional antagonists that simply block estrogen receptors, SERDs work by causing the degradation of the ER itself. This leads to a more profound and long-lasting reduction in estrogen signaling within cancer cells [].
Advantages of AZD9496:
One of the main advantages of AZD9496 is its potential for oral bioavailability. Current SERDs, such as Fulvestrant, require intramuscular injection, which can be inconvenient for patients []. Studies have shown that AZD9496 achieves high bioavailability across pre-clinical species, suggesting it could be an effective oral option [].
Current stage of development:
AZD9496 was initially identified as a promising candidate through a screening process for novel ER ligands []. Following medicinal chemistry efforts to optimize its properties, AZD9496 has progressed to Phase I clinical trials for the treatment of advanced ER-positive breast cancer [].
AZD9496 is a novel oral selective estrogen receptor degrader developed for the treatment of estrogen receptor-positive breast cancer. It is designed to inhibit the growth of tumors that express estrogen receptors, particularly in cases where traditional therapies may fail due to resistance mechanisms. Structurally, AZD9496 is characterized as (E)-3-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid. Its mechanism of action involves binding to the estrogen receptor and inducing its degradation, thereby blocking estrogen-mediated signaling pathways that promote tumor growth .
AZD9496 acts as a SERD. It is believed to bind to the estrogen receptor and promote its degradation, thereby reducing estrogen signaling in ER-positive breast cancer cells [1]. The specific interactions between the molecule and the receptor require further investigation.
As AZD9496 is a relatively new compound, detailed information on its safety profile is limited. Safety assessments are typically conducted during clinical trials, and the results are not yet publicly available.
Overall
AZD9496 represents a promising new approach for treating ER-positive breast cancer. While its mechanism of action and some properties are under investigation, its potential for oral administration and comparable efficacy to injectable drugs make it an exciting area of research.
Citation
- Initial Formation: The synthesis begins with the preparation of key intermediates that incorporate the difluorophenyl and pyridoindole moieties.
- Acrylic Acid Attachment: The acrylic acid side chain is introduced through a coupling reaction that forms the final compound.
- Purification: The product is purified using techniques such as chromatography to ensure high purity and yield.
These methods have been refined through iterative medicinal chemistry approaches to enhance potency and pharmacokinetic properties .
AZD9496 has demonstrated significant biological activity against estrogen receptor-positive breast cancer cells. In preclinical studies, it showed comparable efficacy to fulvestrant, another selective estrogen receptor degrader. AZD9496 effectively inhibits cell proliferation in hormone-dependent breast cancer models and has been shown to downregulate progesterone receptor expression in these contexts . The compound has also been effective against tumors with mutations in the estrogen receptor gene (ESR1), which are often resistant to conventional therapies .
AZD9496 is primarily being investigated for its application in treating advanced estrogen receptor-positive breast cancer, particularly in patients who have developed resistance to standard therapies like aromatase inhibitors or tamoxifen. Its ability to degrade estrogen receptors makes it a promising candidate for overcoming therapeutic resistance associated with ESR1 mutations . Clinical trials are ongoing to evaluate its safety, efficacy, and optimal dosing regimens .
AZD9496 has been studied for its interactions with various cytochrome P450 enzymes, particularly CYP2C8. The compound exhibits complete substrate inhibition of this enzyme, which may influence drug metabolism and clearance rates in patients. Additionally, interaction studies with other hormonal therapies have indicated that AZD9496 may enhance the efficacy of treatments like tamoxifen when used in combination . Further research is needed to fully elucidate its pharmacokinetic interactions and potential drug-drug interactions.
AZD9496 belongs to a class of compounds known as selective estrogen receptor degraders. Other notable compounds in this category include:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Fulvestrant | Estrogen receptor antagonist | First-generation selective estrogen receptor degrader; lacks oral bioavailability |
| Camizestrant | Selective estrogen receptor degrader | Basic headgroup; shows superior activity across various models compared to AZD9496 |
| GDC-0810 | Selective estrogen receptor degrader | Acidic headgroup; effective against some resistant models but less consistent than camizestrant |
| GDC-0927 | Selective estrogen receptor degrader | Basic headgroup; comparable degradation capabilities to fulvestrant |
AZD9496 is unique due to its specific binding interactions that do not mimic those of endogenous ligands like estradiol, allowing it to achieve potent anti-tumor effects while maintaining favorable pharmacokinetic properties . Its development represents a significant advancement in targeted therapies for hormone-sensitive breast cancers resistant to traditional treatments.








